Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-

H2-receptor antagonist pA2 guinea pig atrium

Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)- (CAS 127966-78-3), commonly designated Z-300, is a synthetic histamine H2-receptor antagonist belonging to the N-phenoxypropylacetamide class. It was developed through structural modification of roxatidine to improve crystallinity and stability, and it exhibits dual pharmacological properties: potent gastric acid antisecretory activity and gastric mucosal cytoprotective/mucin-promoting effects.

Molecular Formula C19H30N2O3S
Molecular Weight 366.5 g/mol
CAS No. 127966-78-3
Cat. No. B1682361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-
CAS127966-78-3
SynonymsN-(3-(3-(piperidinomethyl)phenoxy)-propyl)-2-(2-hydroxyethyl-1-thio)acetamido.2-(4-hydroxybenzoyl)benzoate
Z 300
Z-300
Molecular FormulaC19H30N2O3S
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CSCCO
InChIInChI=1S/C19H30N2O3S/c22-11-13-25-16-19(23)20-8-5-12-24-18-7-4-6-17(14-18)15-21-9-2-1-3-10-21/h4,6-7,14,22H,1-3,5,8-13,15-16H2,(H,20,23)
InChIKeyZRVDLLKTYZXNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)- (Z-300): A Differentiated Histamine H2-Receptor Antagonist for Antiulcer Research and Procurement


Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)- (CAS 127966-78-3), commonly designated Z-300, is a synthetic histamine H2-receptor antagonist belonging to the N-phenoxypropylacetamide class [1]. It was developed through structural modification of roxatidine to improve crystallinity and stability, and it exhibits dual pharmacological properties: potent gastric acid antisecretory activity and gastric mucosal cytoprotective/mucin-promoting effects [2]. Unlike many first-generation H2 antagonists, Z-300 has demonstrated the ability to accelerate the healing of chronic ulcers and prevent delays in healing caused by NSAIDs, a profile not uniformly shared by its closest structural analog, roxatidine [3].

Why Generic H2 Antagonists Cannot Substitute for Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)- in Mucosal Protection and Ulcer Healing Models


While histamine H2-receptor antagonism is a shared mechanism among numerous clinically established agents (e.g., famotidine, ranitidine, cimetidine), Z-300 exhibits a distinct combination of potent antisecretory activity and direct gastric mucosal protection—including stimulation of mucin biosynthesis—that is not observed uniformly across the class. A direct head-to-head study demonstrated that Z-300, unlike roxatidine, significantly accelerated spontaneous healing of acetic acid-induced chronic ulcers and prevented indomethacin-induced delay in ulcer healing [1]. Furthermore, the compound's unique 2-hydroxyethylthio side chain and its benzoate salt form confer physicochemical stability advantages over the earlier hydrochloride prototype (ZP), which was an unstable oil [1]. These pharmacological and pharmaceutical properties preclude simple interchangeability with generic H2 antagonists in research models where both acid suppression and mucosal restitution are required endpoints.

Head-to-Head Comparative Evidence: Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)- vs. Roxatidine and Class Benchmarks


H2-Receptor Antagonism Potency: Z-300 vs. Roxatidine pA2 in Isolated Guinea Pig Atrium

In a direct comparative study using isolated guinea pig right atrium, Z-300 exhibited H2-receptor antagonist activity with a pA2 value of 6.8, compared to 7.0 for the reference compound roxatidine acetate hydrochloride [1]. This indicates that Z-300 is a slightly less potent but still effective competitive antagonist at the histamine H2-receptor under these controlled in vitro conditions. Both compounds showed no effect on carbachol-induced contraction of guinea pig ileum at concentrations <10⁻⁵ M, confirming selectivity for the H2-receptor.

H2-receptor antagonist pA2 guinea pig atrium pharmacodynamic potency in vitro pharmacology

Oral Antisecretory ED50: Z-300 Demonstrates Superior Potency to Roxatidine in Basal Gastric Acid Secretion in Pylorus-Ligated Rats

When administered orally to pylorus-ligated rats (4-hour model), Z-300 inhibited basal gastric acid output with an ED50 value of 18.9 mg/kg, compared to 27.8 mg/kg for roxatidine [1]. This represents a 1.47-fold higher potency for Z-300 via the oral route. The greater oral antisecretory potency of Z-300 was consistent across multiple routes: intraduodenal ED50 6.0 vs. 23.8 mg/kg; intraperitoneal ED50 2.8 vs. 7.9 mg/kg; and subcutaneous ED50 5.3 vs. 2.2 mg/kg (roxatidine more potent s.c.).

gastric acid secretion ED50 pylorus-ligated rat oral bioavailability antisecretory activity

Histamine-Stimulated Acid Secretion: Z-300 Exhibits 3.5-Fold Higher Potency than Roxatidine in Rats

In rats with histamine-stimulated gastric acid secretion, Z-300 inhibited acid output with an ED50 of 3.0 mg/kg, compared to 10.4 mg/kg for roxatidine [1]. This represents a 3.5-fold greater potency for Z-300 under conditions of stimulated acid secretion. The inhibition lasted for more than 4 hours at doses of 3 and 10 mg/kg.

histamine-stimulated acid secretion ED50 antisecretory potency gastric fistula rat

Gastric Mucin Biosynthesis Stimulation: Z-300 Increases Corpus Mucin Content to 127% of Control—A Property Not Demonstrated by All H2 Antagonists

In a quantitative study of gastric mucin metabolism, oral administration of Z-300 at 30 mg/kg significantly increased deep corpus mucin content to 127% of control levels (p<0.05) in rats, while antral mucin content was unchanged [1]. In vitro, Z-300 at 10⁻⁸–10⁻⁵ M significantly increased [³H]-labeled mucin biosynthesis in the corpus region, with no significant effect in the antrum. This region-specific stimulation of mucin production is consistent with a mucosal protective mechanism that complements acid suppression.

mucin biosynthesis gastric mucosal protection cytoprotection corpus mucosa

Chronic Ulcer Healing: Z-300, Unlike Roxatidine, Accelerates Spontaneous Healing and Prevents NSAID-Induced Delay—A Key Differentiator for Ulcer Research

In a rat model of chronic gastric ulcers induced by acetic acid, Z-300 significantly accelerated the spontaneous healing rate, whereas roxatidine did not exhibit this effect [1]. Furthermore, Z-300 prevented the delay in ulcer healing caused by co-administration of indomethacin (an NSAID), a property not shared by roxatidine. The antisecretory and anti-lesion activities of Z-300 were 'as a whole, stronger than those observed with roxatidine' across multiple lesion models including water-immersion stress, indomethacin, aspirin, HCl-ethanol, mepirizole, and cysteamine.

ulcer healing acetic acid ulcer indomethacin chronic ulcer model mucosal restitution

Optimal Research and Industrial Application Scenarios for Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)- Based on Quantitative Differentiation Evidence


Dual-Action Antiulcer Research Requiring Combined Acid Suppression and Mucosal Protection

Z-300 is particularly suited for preclinical ulcer models where both gastric acid antisecretory activity and mucosal cytoprotection are desired endpoints. Its demonstrated ability to inhibit histamine-stimulated acid secretion with an ED50 of 3.0 mg/kg—3.5-fold more potent than roxatidine—combined with its capacity to increase corpus mucin content to 127% of control [1][2], makes it a compelling tool compound for investigating synergistic mechanisms of ulcer healing. Researchers should select Z-300 over roxatidine when the experimental design requires dual pharmacological action rather than pure H2 blockade.

NSAID-Induced Gastropathy and Ulcer Healing Delay Models

For studies investigating NSAID-induced gastric damage and impaired ulcer healing, Z-300 offers a critical advantage: it uniquely prevented indomethacin-induced delay in chronic ulcer healing, whereas the structurally related roxatidine did not [1]. This functional differentiation is directly supported by head-to-head experimental evidence and makes Z-300 the preferred H2 antagonist for research on prostaglandin-independent gastroprotective strategies or NSAID co-therapy paradigms.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of H2 Antagonists with Extended Duration of Action

Z-300 demonstrates a prolonged duration of antisecretory effect (>7 hours following histamine stimulation) and a plasma half-life of 8–9 hours in dogs after oral administration [1][2]. This extended pharmacodynamic profile, together with its known metabolic pathway (primarily hepatic, with an active sulfoxide metabolite contributing to duration) [2], provides a well-characterized tool for PK-PD correlation studies and for comparing the duration-action relationships across H2 antagonist chemotypes.

Structure-Activity Relationship (SAR) Studies on N-Phenoxypropylacetamide Derivatives

As the lead compound selected from an extensive SAR campaign of N-phenoxypropylacetamide derivatives [1], Z-300 serves as a validated reference standard for medicinal chemistry programs exploring this scaffold. Its 2-hydroxyethylthio side chain and 4-hydroxybenzoyl benzoate salt form represent key structural features that confer both pharmacological activity and solid-state stability advantages over earlier prototypes. Procurement of authenticated Z-300 is essential for SAR studies aiming to optimize the balance between H2 antagonism, mucin stimulation, and physicochemical properties.

Quote Request

Request a Quote for Acetamide, 2-((2-hydroxyethyl)thio)-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.